1-(3-Fluoro-5-hydroxyphenyl)ethanone
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Overview
Description
1-(3-Fluoro-5-hydroxyphenyl)ethanone is a chemical compound with the molecular formula C8H7FO2 and a molecular weight of 154.14 . It is also known as 3’-fluoro-5’-hydroxyacetophenone .
Molecular Structure Analysis
The molecular structure of this compound consists of an ethanone group (C2H2O) attached to a 3-fluoro-5-hydroxyphenyl group (C6H4FO). The exact 3D structure is not provided in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available resources. It is known that its molecular weight is 154.14 , but other properties such as boiling point, melting point, and solubility are not specified .Scientific Research Applications
Synthesis of Antimicrobial Compounds
A study by Kumar et al. (2019) reports the synthesis of novel isoxazole derivatives from 1-(5-fluoro-2-hydroxyphenyl)ethanone, showcasing its utility in creating antimicrobial agents. These compounds exhibited significant in vitro activity against bacterial and fungal organisms, highlighting the potential of 1-(3-Fluoro-5-hydroxyphenyl)ethanone as a precursor in antimicrobial drug synthesis (Kumar et al., 2019).
Advanced Drug Synthesis
The compound has also been employed in the efficient synthesis of complex therapeutic agents. An example is its role in synthesizing Aprepitant, an NK(1) receptor antagonist used in chemotherapy-induced nausea and vomiting, showcasing its importance in synthesizing clinically relevant drugs with a high degree of stereochemical control (Brands et al., 2003).
Creation of Schiff Bases with Antimicrobial Activity
Puthran et al. (2019) describe the synthesis of Schiff bases using 1-(3-fluoro-4-methoxyphenyl)ethanone, which were then evaluated for their antimicrobial properties. This research demonstrates the compound’s utility in generating new chemical entities with potential therapeutic applications (Puthran et al., 2019).
Chemical Probes for Biological Systems
The compound serves as a starting material for the development of fluorescent probes, as seen in the work by Fang et al. (2019), where it was used to create a BODIPY-based probe with high selectivity for H2S. Such probes are invaluable tools for studying biological systems, offering insights into cellular processes and disease mechanisms (Fang et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds with an indole nucleus bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the biological context.
Biochemical Pathways
It is known that similar compounds can affect a variety of pathways, leading to diverse biological activities . The downstream effects of these pathway alterations would depend on the specific pathway and the biological context.
Result of Action
Similar compounds have been found to have diverse biological activities, suggesting that this compound could also have a range of effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(3-Fluoro-5-hydroxyphenyl)ethanone. For instance, sunlight or UV light can degrade similar compounds, potentially altering their toxicity . Other environmental factors, such as pH and temperature, could also influence the compound’s action.
properties
IUPAC Name |
1-(3-fluoro-5-hydroxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c1-5(10)6-2-7(9)4-8(11)3-6/h2-4,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMPDCDMXJCUOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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